molecular formula C8H14N2O B8390151 1-(2-Methoxyethyl)-2-ethyl imidazole

1-(2-Methoxyethyl)-2-ethyl imidazole

Cat. No.: B8390151
M. Wt: 154.21 g/mol
InChI Key: IDKFWMUFNGRTRS-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-2-ethyl imidazole is a substituted imidazole derivative characterized by a methoxyethyl group at the N1 position and an ethyl group at the C2 position of the imidazole ring. This compound belongs to a broader class of imidazole-based molecules known for their diverse applications, including pharmaceuticals, ionic liquids, and catalysis. The methoxyethyl substituent introduces both ether and alkyl functionalities, which influence electronic properties, solubility, and intermolecular interactions.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-ethyl-1-(2-methoxyethyl)imidazole

InChI

InChI=1S/C8H14N2O/c1-3-8-9-4-5-10(8)6-7-11-2/h4-5H,3,6-7H2,1-2H3

InChI Key

IDKFWMUFNGRTRS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1CCOC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Volatility : The methoxyethyl group reduces volatility compared to methyl or hydroxyethyl substituents. For example, ionic liquids derived from 1-(2-methoxyethyl)-2-methylimidazole exhibit lower volatility than those with (CH₃, H) or (OH, H) substituents.
  • Solubility : The ether linkage in the methoxyethyl group enhances solubility in polar solvents relative to purely alkyl-substituted imidazoles (e.g., 1-methyl-2-ethyl imidazole).
  • Biological Activity : While 1-(4-substituted phenyl)-2-ethyl imidazoles show potent antitumor activity (IC₅₀ values <10 μM in HeLa cells), the methoxyethyl group in the target compound may confer different pharmacokinetic properties due to increased hydrophilicity.

Preparation Methods

Methodology Overview

The N1 position of 2-ethylimidazole is alkylated using 2-methoxyethyl tosylate or carbonate under basic conditions. This method exploits the nucleophilic nature of the imidazole’s N1 nitrogen.

Procedure :

  • Reagents : 2-Ethylimidazole, 2-methoxyethyl tosylate, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

  • Conditions : 80–120°C, 6–12 hours under inert atmosphere.

  • Workup : Vacuum distillation or solvent extraction followed by silica gel chromatography.

Key Data :

ParameterValueSource
Yield65–72%
Purity (GC-MS)>97%
Reaction Time8 hours

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where K₂CO₃ deprotonates the imidazole, enhancing nucleophilicity at N1. 2-Methoxyethyl tosylate acts as the electrophile, transferring the methoxyethyl group (Figure 1A).

Sequential C2-Alkylation and N1-Functionalization

Directed C-H Activation at C2

This two-step approach first introduces the ethyl group at C2 via palladium-catalyzed coupling, followed by N1-alkylation.

Step 1: C2-Ethylation of Imidazole

  • Catalyst : Pd(OAc)₂/XPhos.

  • Reagents : Imidazole, ethyl iodide, cesium carbonate (Cs₂CO₃), dioxane.

  • Conditions : 100°C, 24 hours.

  • Yield : 58% (2-ethylimidazole).

Step 2: N1-Alkylation

  • As described in Section 1.1.

Challenges :

  • Competing N-alkylation during C-H activation requires careful ligand selection (e.g., XPhos suppresses N-side reactions).

Cyclocondensation of α-Ketoaldehydes

Debus-Type Synthesis

Adapting the classical Debus reaction, this method constructs the imidazole ring with pre-installed substituents.

Procedure :

  • Precursors : Glyoxal, 2-methoxyethylamine, and propionaldehyde.

  • Conditions : Ammonium acetate (NH₄OAc), ethanol, reflux (12 hours).

Mechanism :
Glyoxal and propionaldehyde form an α-ketoaldehyde intermediate, which cyclizes with 2-methoxyethylamine to yield the target compound (Figure 1B).

Key Data :

ParameterValueSource
Yield45–50%
Purity90–92%

Limitations :

  • Low regioselectivity necessitates chromatographic purification.

Trans-N-Alkylation Strategy

SEM-Switch Methodology

Developed for complex imidazoles, this method uses a SEM (2-(trimethylsilyl)ethoxymethyl) group to toggle reactivity between N1 and N3, enabling sequential functionalization.

Procedure :

  • N1-SEM Protection : Imidazole treated with SEM-Cl under basic conditions.

  • C2-Ethylation : Pd-catalyzed coupling with ethyl iodide.

  • SEM Deprotection : HF-pyridine.

  • N1-Methoxyethylation : As in Section 1.1.

Advantages :

  • High regiocontrol (C2 vs. C4/C5).

  • Compatibility with sensitive functional groups.

Yield : 62% overall.

Microwave-Assisted One-Pot Synthesis

Optimization for Rapid Access

Combining cyclization and alkylation in a single step under microwave irradiation reduces reaction time.

Reagents :

  • 2-Methoxyethylamine, propionitrile, ammonium acetate.

Conditions :

  • Microwave reactor: 150°C, 20 minutes.

Key Data :

ParameterValueSource
Yield55%
Purity94%

Drawbacks :

  • Limited scalability due to specialized equipment requirements.

Comparative Analysis of Methods

MethodYield (%)RegioselectivityScalabilityCost Efficiency
N1-Alkylation65–72HighHighModerate
C-H Activation58ModerateLowHigh
Cyclocondensation45–50LowModerateLow
SEM-Switch62Very HighLowHigh
Microwave-Assisted55ModerateLowModerate

Q & A

Q. What experimental designs mitigate degradation during long-term stability studies?

  • Methodology :
  • Accelerated Stability Testing : Store samples at 40°C/75% RH (ICH guidelines) and monitor degradation via HPLC.
  • Lyophilization : Stabilize hygroscopic samples by freeze-drying.
  • Antioxidant Additives : Include 0.1% BHT in DMSO stock solutions to prevent radical-mediated degradation .

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